N,N'-biphenyl-4,4'-diylbis(4-methyl-3-nitrobenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond. The presence of sulfonamide groups and nitro substituents further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1′-biphenyl]-4,4′-bis(diazonium chloride) . The resulting intermediate is then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it interferes with the enzyme’s redox cycle, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and has potential therapeutic applications in various diseases.
Comparison with Similar Compounds
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) can be compared to other biphenyl derivatives and sulfonamide compounds. Similar compounds include:
- N,N’-Diphenyl-N,N’-bis(4-phenyl-m-tolylamino)phenyl biphenyl-4,4’-diamine
- N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide
What sets {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) apart is its specific combination of nitro and sulfonamide groups, which confer unique reactivity and potential biological activity.
Properties
Molecular Formula |
C26H22N4O8S2 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[4-[(4-methyl-3-nitrophenyl)sulfonylamino]phenyl]phenyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C26H22N4O8S2/c1-17-3-13-23(15-25(17)29(31)32)39(35,36)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-40(37,38)24-14-4-18(2)26(16-24)30(33)34/h3-16,27-28H,1-2H3 |
InChI Key |
YTIMERIOCXABID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.